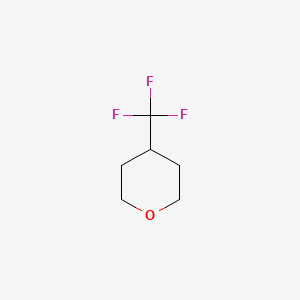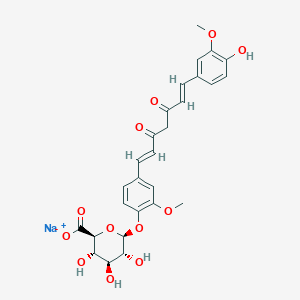![molecular formula C10H15NO3 B12857831 3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
3,5-Dimethoxy-4-[(methylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-4-[(methylamino)methyl]phenol is an organic compound characterized by the presence of methoxy groups at the 3 and 5 positions, a hydroxyl group at the 4 position, and a methylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available phenol derivatives.
Methoxylation: The phenol is subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce methoxy groups at the 3 and 5 positions.
Formylation: The intermediate is then formylated using formaldehyde under acidic conditions to introduce the formyl group at the 4 position.
Reduction and Amination: The formyl group is reduced to a hydroxyl group, and the resulting compound is then aminated using methylamine to introduce the methylamino group.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for methoxylation and formylation steps, and high-pressure reactors for the reduction and amination steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the hydroxyl group to a methoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products
Oxidation: Quinones.
Reduction: Methoxy derivatives.
Substitution: Substituted phenols with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, 3,5-Dimethoxy-4-[(methylamino)methyl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antioxidant properties, which could make it useful in developing new therapeutic agents for oxidative stress-related diseases.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. These derivatives may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxy-4-[(methylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, while the methylamino group can form ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the methylamino group.
2,6-Dimethoxy-4-methylphenol: Similar methoxy substitution pattern but with a methyl group instead of a hydroxyl group.
4-Hydroxy-3,5-dimethoxybenzylamine: Similar structure with an amine group instead of a methylamino group.
Uniqueness
3,5-Dimethoxy-4-[(methylamino)methyl]phenol is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3,5-dimethoxy-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-8-9(13-2)4-7(12)5-10(8)14-3/h4-5,11-12H,6H2,1-3H3 |
InChI-Schlüssel |
VHECQSQUISAZBY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=C(C=C1OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




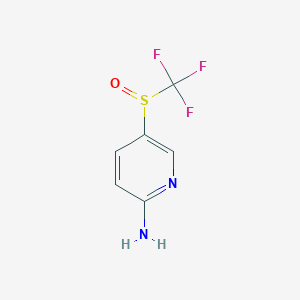
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)

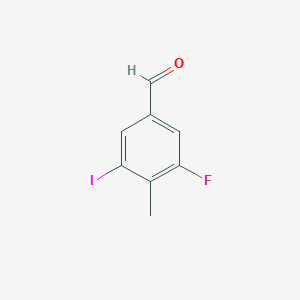

![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
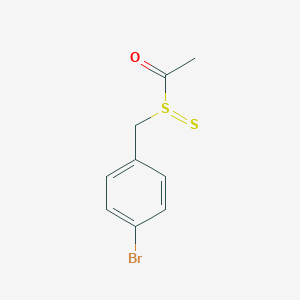
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)

